molecular formula C11H10ClN3O B12943340 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline CAS No. 642084-51-3

4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline

Cat. No.: B12943340
CAS No.: 642084-51-3
M. Wt: 235.67 g/mol
InChI Key: MRAQHVFOYQMCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline is a chemical compound with the molecular formula C₁₁H₁₀ClN₃O It is characterized by the presence of a chloro group, a pyrazin-2-yloxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline typically involves the reaction of 4-chloro-3-nitrobenzyl alcohol with pyrazine-2-ol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-((pyrazin-2-yloxy)methyl)benzene: Similar structure but lacks the aniline moiety.

    3-((Pyrazin-2-yloxy)methyl)aniline: Similar structure but lacks the chloro group.

    4-Chloro-3-((pyridin-2-yloxy)methyl)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline is unique due to the combination of its chloro, pyrazin-2-yloxy, and aniline groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

642084-51-3

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-chloro-3-(pyrazin-2-yloxymethyl)aniline

InChI

InChI=1S/C11H10ClN3O/c12-10-2-1-9(13)5-8(10)7-16-11-6-14-3-4-15-11/h1-6H,7,13H2

InChI Key

MRAQHVFOYQMCGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)COC2=NC=CN=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.